ethyl 2-oxo-4-(2-thienyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate
Description
Ethyl 2-oxo-4-(2-thienyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a fused heterocyclic compound featuring a pyrimido[1,2-a]benzimidazole core substituted with a 2-thienyl group and an ethyl carboxylate ester. This scaffold is structurally related to bioactive pyrimidine and benzimidazole derivatives, which are known for diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and receptor antagonism .
Properties
IUPAC Name |
ethyl 2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-2-23-16(22)13-14(12-8-5-9-24-12)20-11-7-4-3-6-10(11)18-17(20)19-15(13)21/h3-9,13-14H,2H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQUTFPNTVLTBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Bioactivity
The biological and physicochemical properties of pyrimido[1,2-a]benzimidazole derivatives are highly dependent on substituents at positions 2, 3, and 4 of the core structure. A comparison with analogous compounds is summarized below:
- Trifluoromethyl and Nitrophenyl Groups (): The presence of electron-withdrawing groups (e.g., CF₃, NO₂) enhances kinase inhibitory activity by stabilizing interactions with hydrophobic pockets in enzyme active sites.
- Methoxy and Methyl Groups (): Methoxy substituents improve solubility but may reduce membrane permeability due to increased polarity.
- Thienyl Group (Target Compound): The sulfur atom in the thienyl ring could facilitate π-π stacking or hydrogen bonding with biological targets, similar to morpholine-substituted analogs (e.g., derivatives in ).
Physicochemical Properties
Key physical parameters of selected derivatives are compared below:
- The target compound’s lower molecular weight and moderate LogP suggest better bioavailability compared to bulkier derivatives (e.g., ).
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